3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid
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Overview
Description
3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid is an organic compound that features a benzothiazole ring and a benzyloxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Benzyloxyphenyl Group: The benzyloxyphenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the benzyloxyphenyl group reacts with a halogenated benzothiazole in the presence of a palladium catalyst.
Formation of the Butenoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the butenoic acid moiety, converting it to a saturated butanoic acid derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]butanoic acid.
Substitution: Various substituted benzothiazole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Materials Science: The compound’s structural properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can intercalate with DNA or bind to enzyme active sites, disrupting normal cellular processes. The benzyloxyphenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-4-phenylbut-3-enoic acid: Lacks the benzyloxy group, which may reduce its binding affinity.
2-(1,3-Benzothiazol-2-yl)benzoic acid: Contains a different substitution pattern, affecting its chemical reactivity and biological activity.
4-(1,3-Benzothiazol-2-yl)phenol: A simpler structure with different applications in materials science.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid is unique due to the combination of the benzothiazole ring and the benzyloxyphenyl group, which confer specific chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.
Properties
IUPAC Name |
(Z)-3-(1,3-benzothiazol-2-yl)-4-(4-phenylmethoxyphenyl)but-3-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3S/c26-23(27)15-19(24-25-21-8-4-5-9-22(21)29-24)14-17-10-12-20(13-11-17)28-16-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,27)/b19-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFDRGKRBQQYEB-RGEXLXHISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C(CC(=O)O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C(/CC(=O)O)\C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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